molecular formula C20H20N4O2S B6913411 N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B6913411
M. Wt: 380.5 g/mol
InChI Key: IEILEARJFMEQTM-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-5-4-7-16-17(13)22-20(27-16)23-18(25)14-8-11-24(12-9-14)19(26)15-6-2-3-10-21-15/h2-7,10,14H,8-9,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEILEARJFMEQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from 4-methyl-2-aminothiophenol, cyclization with a suitable reagent like carbon disulfide or a similar compound.

    Formation of the Piperidine Ring: Using a precursor such as 4-piperidone, which can be reacted with appropriate reagents to introduce the carboxamide group.

    Coupling Reactions: The benzothiazole and piperidine intermediates can be coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide: can be compared with other benzothiazole derivatives, piperidine derivatives, and pyridine derivatives.

    Unique Features: The combination of these three distinct moieties in a single molecule might confer unique biological activities or chemical properties not seen in simpler analogs.

List of Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Pyridine Derivatives: Compounds like nicotinamide.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide.

For precise and detailed information, consulting specialized chemical databases, scientific literature, or conducting experimental research would be necessary.

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